Ceftibuten Related Impurity 8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Applications

Ceftibuten and its impurities, including Ceftibuten Related Impurity 8, are used to treat acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsilitis . It is a third-generation cephalosporin antibiotic .

2. Research and Examination of Related Substances Ceftibuten series impurities are used for research and examination of related substances in the development of ceftibuten drugs .

Pharmacokinetics and Pharmacodynamics

Ceftibuten, including its impurities, has been studied for its pharmacokinetics and pharmacodynamics in a neutropenic murine thigh infection model . This research helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .

4. Treatment of Infections Caused by Gram-Negative Bacilli and Some Positive Cocci Ceftibuten has a strong antibacterial effect on most Gram-negative bacilli and some positive cocci . It is highly stable to plasmid-mediated β-lactamase and has an antibiotic after-effect .

Resistance to β-Lactamase

Ceftibuten and its impurities are known for their stability against β-lactamase, an enzyme produced by some bacteria that can confer resistance to β-lactam antibiotics .

High Urine Concentrations

Ceftibuten is capable of achieving high urine concentrations . This property makes it particularly useful for treating urinary tract infections .

HPLC Assay Method

Ceftibuten and its impurities have been used in the development of High-Performance Liquid Chromatography (HPLC) methods for determining ceftibuten in biological fluids such as plasma and urine .

8. Development of Novel Oral β-Lactamase Inhibitors Efforts are being made to develop and pair novel oral β-lactamase inhibitors with existing β-lactam agents like ceftibuten to treat extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacterales .

特性

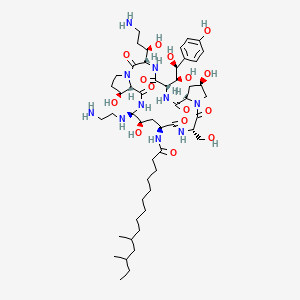

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftibuten Related Impurity 8 involves the conversion of 7-aminocephalosporanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 7-aminocephalosporanic acid with methyl iodide and sodium hydroxide to form methyl ester intermediate.", "Step 2: Hydrolysis of the methyl ester intermediate with hydrochloric acid to regenerate the carboxylic acid group.", "Step 3: Reaction of the carboxylic acid group with sodium bicarbonate and methyl iodide to form the methyl ester intermediate again.", "Step 4: Hydrolysis of the methyl ester intermediate with hydrochloric acid to regenerate the carboxylic acid group.", "Step 5: Reaction of the carboxylic acid group with ethyl acetate and sodium hydroxide to form the corresponding ethyl ester intermediate.", "Step 6: Hydrolysis of the ethyl ester intermediate with hydrochloric acid to regenerate the carboxylic acid group.", "Step 7: Reaction of the carboxylic acid group with methanol and sodium hydroxide to form the corresponding methyl ester intermediate.", "Step 8: Hydrolysis of the methyl ester intermediate with hydrochloric acid to regenerate the carboxylic acid group and form Ceftibuten Related Impurity 8." ] } | |

CAS番号 |

174761-17-2 |

製品名 |

Ceftibuten Related Impurity 8 |

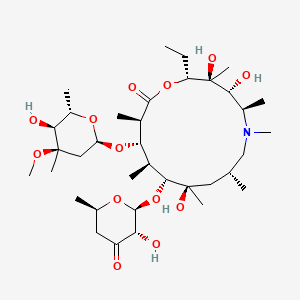

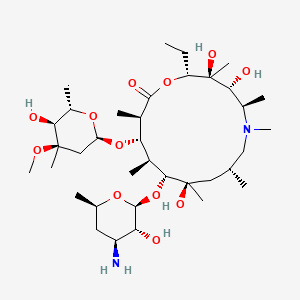

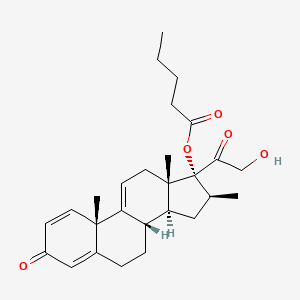

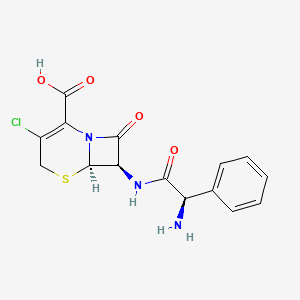

分子式 |

C39H34N4O8S2 |

分子量 |

750.86 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-penten-1-yl]amino]-8-oxo-, diphenylmethyl ester, (6R,7R) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。